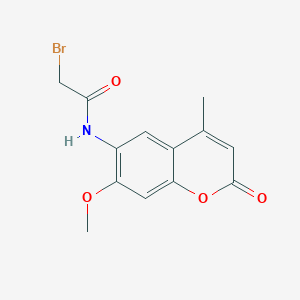![molecular formula C14H11N7O B13850957 4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of two linked nitrogen atoms at the terminal position. The compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide typically involves the reaction of 4’-bromomethyl-[1,1’-biphenyl]-2-carboxamide with sodium azide under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the bromine atom with the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Sodium azide (NaN3) is commonly used for azide substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide involves the interaction of its diazo group with various molecular targets. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications to achieve specific outcomes.
相似化合物的比较
Similar Compounds
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile: Similar in structure but with a nitrile group instead of a carboxamide group.
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide: Similar but with an azide group instead of a diazo group.
Uniqueness
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide is unique due to its specific diazo functionality, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C14H11N7O |
|---|---|
分子量 |
293.28 g/mol |
IUPAC 名称 |
2-[4-(diazidomethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H11N7O/c15-13(22)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(18-20-16)19-21-17/h1-8,14H,(H2,15,22) |
InChI 键 |
SSZRHGPWKNHXMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(N=[N+]=[N-])N=[N+]=[N-])C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


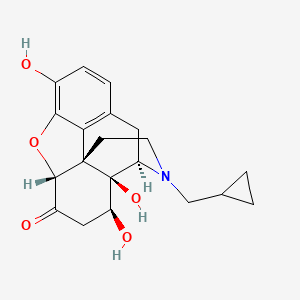
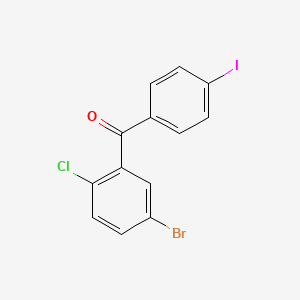
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
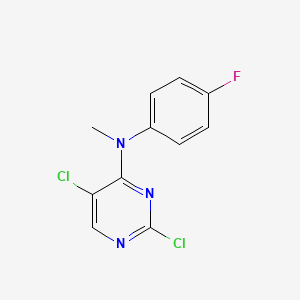
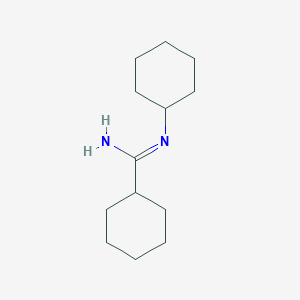
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
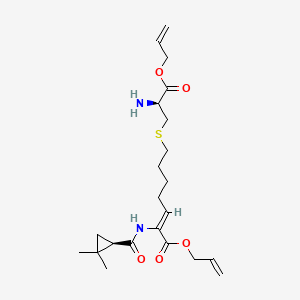
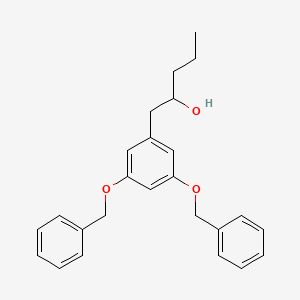
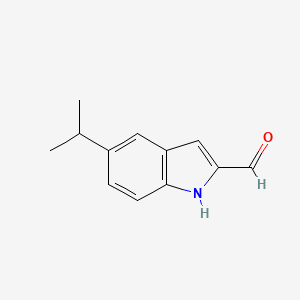
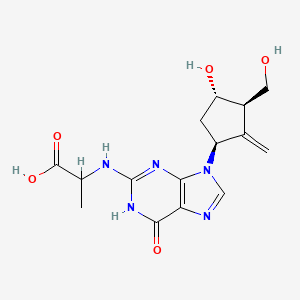
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

